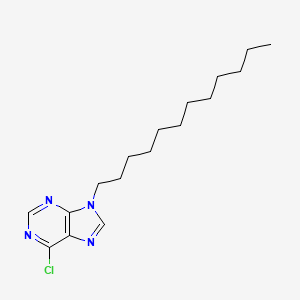

6-Chloro-9-dodecyl-9H-purine

Description

Structure

3D Structure

Properties

CAS No. |

68180-24-5 |

|---|---|

Molecular Formula |

C17H27ClN4 |

Molecular Weight |

322.9 g/mol |

IUPAC Name |

6-chloro-9-dodecylpurine |

InChI |

InChI=1S/C17H27ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-22-14-21-15-16(18)19-13-20-17(15)22/h13-14H,2-12H2,1H3 |

InChI Key |

ZBRWDSYAUUCYIW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN1C=NC2=C1N=CN=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 6 Chloro 9 Dodecyl 9h Purine and Its Analogues

Synthesis of the 6-Chloro-9-dodecyl-9H-purine Core Scaffold

The construction of the this compound molecule is primarily achieved through the strategic alkylation of a purine (B94841) precursor. This section delves into the common synthetic routes, the challenges of regioselectivity, and the optimization of reaction parameters.

N9-Alkylation Approaches using 6-Chloropurine (B14466) as a Precursor

The most direct method for synthesizing the this compound core involves the N9-alkylation of 6-chloropurine. This precursor is a widely utilized building block in chemical synthesis. The reaction introduces the dodecyl group, a 12-carbon alkyl chain, onto the nitrogen at the 9-position of the purine ring.

A common approach involves deprotonating 6-chloropurine with a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). The resulting purine anion then acts as a nucleophile, attacking an alkylating agent, typically 1-bromododecane (B92323) or 1-iodododecane, to form the desired N9-substituted product.

Table 1: N9-Alkylation of 6-Chloropurine

| Precursor | Reagents | Solvent | Product |

|---|

Regioselective Considerations in N-Alkylation (N7 vs. N9 Isomer Formation)

A significant challenge in the N-alkylation of purines is controlling the regioselectivity. The purine ring possesses multiple nucleophilic nitrogen atoms, primarily at the N7 and N9 positions of the imidazole (B134444) ring. Direct alkylation of 6-chloropurine often yields a mixture of the N9 and N7 isomers, with the N9-alkylated product typically being the major, thermodynamically more stable isomer. researchgate.netfiu.eduresearchgate.net

The ratio of N9 to N7 isomers is influenced by several factors:

Steric Hindrance: The chlorine atom at the C6 position imposes a degree of steric hindrance that can disfavor alkylation at the adjacent N7 position, thereby favoring the N9 isomer. nih.gov

Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the isomer ratio. For instance, different outcomes can be observed when using bases like potassium carbonate (K2CO3) versus 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in solvents such as acetonitrile (B52724) or DMF. nih.gov

Alkylating Agent: The nature of the alkylating agent itself can also influence the regioselectivity. nih.gov

While the formation of the N7 isomer, 6-Chloro-7-dodecyl-7H-purine, is a common outcome, chromatographic separation is generally required to isolate the pure N9 isomer.

Optimization of Reaction Conditions for Dodecyl Substitution

Optimizing the reaction to maximize the yield and regioselectivity for the N9-dodecyl product is a key consideration. Based on established protocols for similar alkylations, several parameters can be adjusted.

One specific synthesis for this compound involves the slow addition of 6-chloropurine to a suspension of sodium hydride in DMF, followed by the introduction of 1-bromododecane. Other strategies reported for N9-alkylation of purines that could be applied for optimization include the use of alternative base-solvent systems, such as potassium carbonate in DMF, which is a common and milder alternative to sodium hydride. scispace.com Furthermore, the application of microwave irradiation has been shown to enhance both the rate and regioselectivity of N-alkylation reactions of purines in some cases. nih.gov

Table 2: Factors for Optimization of Dodecyl Substitution

| Parameter | Options | Potential Impact |

|---|---|---|

| Base | NaH, K₂CO₃, DBU | Affects reaction rate and N9/N7 selectivity. |

| Solvent | DMF, Acetonitrile | Influences solubility and reaction kinetics. |

| Leaving Group | Br, I, OTs | Can alter the reactivity of the alkylating agent. |

| Temperature | Room temp. to elevated temp. | Can affect reaction rate and isomer distribution. |

| Method | Conventional heating, Microwave | Microwave irradiation may improve yield and reduce time. |

Functionalization and Derivatization at C2, C6, and C8 Positions of the Purine Ring

The this compound scaffold serves as a versatile intermediate for further chemical modifications. The purine ring can be functionalized at several positions, with the C6, C2, and C8 atoms being primary sites for introducing chemical diversity. researchgate.net

Nucleophilic Aromatic Substitution at C6 (e.g., Amination, Alkoxylation, Selenylation)

The chlorine atom at the C6 position is an excellent leaving group, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functional groups.

Amination: Reaction of this compound with various primary or secondary amines, often in a solvent like n-butanol at elevated temperatures, leads to the corresponding 6-amino-9-dodecyl-9H-purine derivatives. This is a common strategy for creating libraries of substituted purines. rsc.org The reaction can be catalyzed by acids or palladium complexes in some instances. dtic.mil

Alkoxylation: 6-Alkoxy-9-dodecyl-9H-purines can be synthesized by treating the 6-chloro precursor with an appropriate sodium alkoxide. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield 6-methoxy-9-dodecyl-9H-purine. Such reactions are often used to modify the electronic properties of the purine ring. researchgate.netfiu.edu

Selenylation: Selenium-containing purines can be prepared via SNAr reactions. For instance, reacting a 9-alkyl-2,6-dichloropurine with a selenide (B1212193) nucleophile, generated from diphenyl diselenide, can introduce a phenylselanyl group at the C6 position. nih.govacs.org This methodology is applicable to this compound, allowing for the synthesis of 9-dodecyl-6-(phenylselanyl)-9H-purine.

Table 3: Examples of Nucleophilic Aromatic Substitution at C6

| Reagent Type | Example Nucleophile | Product Class |

|---|---|---|

| Amine | Propylamine, Morpholine | 6-Alkylamino-purines, 6-Morpholinopurines |

| Alkoxide | Sodium Methoxide, Sodium Ethoxide | 6-Alkoxypurines |

| Selenide | Phenylselenide (PhSe⁻) | 6-Arylselanylpurines |

Introduction of Diverse Chemical Moieties at C2 and C8

Beyond the C6 position, the C2 and C8 positions of the purine ring offer further opportunities for derivatization, although they are generally less reactive than the C6-chloro position.

Functionalization at these sites often requires starting from a more complex precursor, such as 2,6-dichloro-9-dodecyl-9H-purine. In this case, after substitution at C6, the C2-chloro group can be targeted. For example, the synthesis of 2,6-bis[4-(4-butylphenyl)-1H-1,2,3-triazol-1-yl]-9-dodecyl-9H-purine has been achieved starting from 2,6-dichloro-9-dodecyl-9H-purine, which is first converted to a diazide and then undergoes a cycloaddition reaction. chemrxiv.org

Direct C-H functionalization at the C8 position is another advanced strategy. rsc.orgnih.gov This can involve metal-catalyzed cross-coupling reactions to introduce aryl, alkenyl, or alkyl groups. For instance, radical-mediated reactions can introduce trifluoromethyl (CF₃) groups at the C8 position of protected purine nucleosides, a strategy that could be adapted for N9-alkylated purines. acs.org Iodination at C8 is also a feasible transformation, creating an intermediate that can be used in subsequent cross-coupling reactions.

Click Chemistry and Other Coupling Reactions for Advanced Derivatization

The functionalization of the purine scaffold is crucial for developing novel derivatives with specific properties. For this compound and its analogues, "click chemistry" and various metal-catalyzed coupling reactions serve as powerful tools for advanced derivatization, allowing for the introduction of a wide array of substituents.

The term "click chemistry" refers to reactions that are high-yielding, broad in scope, and generate minimal byproducts. organic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. organic-chemistry.org This strategy has been successfully employed for the derivatization of purine systems. For instance, a 9-dodecylpurine scaffold can be extensively modified using this approach. The synthesis begins with a suitable precursor, 2,6-diazido-9-dodecyl-9H-purine, which is prepared from 2,6-dichloro-9-dodecyl-9H-purine. mdpi.com This diazide compound can then undergo a CuAAC reaction with various alkynes. In one example, 2,6-diazido-9-dodecyl-9H-purine was reacted with 4-n-butyl(phenylacetylene) using a CuSO₄·5H₂O and sodium ascorbate (B8700270) catalytic system to yield 2,6-bis[4-(4-butylphenyl)-1H-1,2,3-triazol-1-yl]-9-dodecyl-9H-purine. mdpi.comresearchgate.net The triazolyl groups at the C6 position can act as effective leaving groups in subsequent nucleophilic aromatic substitution reactions, allowing for further diversification with N- and S-nucleophiles. mdpi.comresearchgate.net

Beyond click chemistry, other cross-coupling reactions are instrumental in derivatizing the chloropurine core. The chlorine atom at the C6 position (and C2, if present) is amenable to substitution via metal-catalyzed reactions. Palladium-catalyzed reactions such as Suzuki and Stille couplings are commonly used to introduce aryl or heteroaryl groups by forming new carbon-carbon bonds. For example, 2,6-dichloro-9-alkylpurines can react with boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ to yield 2-aryl-6-chloro-9-alkylpurine derivatives. nih.gov These coupling reactions significantly expand the chemical space accessible from the this compound scaffold.

Table 1: Examples of Derivatization Reactions for the 9-Dodecylpurine Scaffold

| Reaction Type | Precursor | Reagents | Product Type | Ref. |

|---|---|---|---|---|

| CuAAC (Click Chemistry) | 2,6-Diazido-9-dodecyl-9H-purine | 4-n-butyl(phenylacetylene), CuSO₄·5H₂O, Sodium Ascorbate | 2,6-Bis(triazolyl)purine derivative | mdpi.com |

| Suzuki Coupling | 2,6-Dichloro-9-alkylpurine | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-6-chloropurine derivative | nih.gov |

| Nucleophilic Substitution | 2-Amino-6-chloropurine | Propargyl bromide, K₂CO₃ | 2-Amino-6-chloro-9-propargylpurine | mdpi.com |

| Mitsunobu Reaction | 2,6-Dichloropurine | Cinnamyl alcohol, PPh₃, DIAD | 2,6-Dichloro-9-cinnamylpurine | nih.gov |

Multi-Step Synthetic Sequences and Chemo-Enzymatic Approaches

The synthesis of this compound and its more complex analogues often involves multi-step chemical sequences or the integration of enzymatic steps for enhanced selectivity and efficiency.

A representative multi-step synthesis for creating advanced analogues starts from commercially available 2,6-dichloropurine. mdpi.com The first step involves the regioselective introduction of the dodecyl group at the N9 position of the purine ring. This is commonly achieved through methods like the Mitsunobu reaction, which utilizes dodecanol, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govmdpi.com Alternatively, direct alkylation with an alkyl halide (e.g., 1-bromododecane) under basic conditions using K₂CO₃ in a solvent like DMSO is also an effective method. mdpi.com Following N9-alkylation, the chloro groups can be substituted. For instance, to prepare the precursor for click chemistry, 2,6-dichloro-9-dodecyl-9H-purine is treated with sodium azide (B81097) (NaN₃) in a solvent like DMF to yield 2,6-diazido-9-dodecyl-9H-purine via nucleophilic aromatic substitution. mdpi.com This sequence provides a modular route to highly functionalized purine derivatives.

Table 2: Multi-Step Synthesis of a 9-Dodecylpurine Precursor

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose | Ref. |

| 1 | 2,6-Dichloropurine | Dodecanol, PPh₃, DIAD, THF | 2,6-Dichloro-9-dodecyl-9H-purine | N9-Alkylation | mdpi.com |

| 2 | 2,6-Dichloro-9-dodecyl-9H-purine | Sodium Azide (NaN₃), DMF | 2,6-Diazido-9-dodecyl-9H-purine | Introduction of Azide Groups for Click Chemistry | mdpi.com |

Chemo-enzymatic approaches represent a powerful alternative for the synthesis of purine analogues, particularly nucleosides, by leveraging the high selectivity of enzymes. thieme-connect.com Nucleoside phosphorylases (NPs) are frequently used to catalyze the formation of the N-glycosidic bond between a purine base and a sugar moiety. tandfonline.comthieme-connect.com The general strategy involves either the phosphorolysis of a pre-existing nucleoside to generate an α-D-pentofuranose 1-phosphate intermediate, or the direct synthesis of this key intermediate. tandfonline.comnih.gov This activated sugar phosphate (B84403) can then react with a purine base, such as 6-chloropurine, in a reaction catalyzed by an appropriate NP, like E. coli purine nucleoside phosphorylase (PNP), to form the desired nucleoside. thieme-connect.comthieme-connect.com This method allows for the synthesis of various analogues by changing either the purine base or the sugar component. While this approach is primarily documented for the synthesis of nucleosides (purines with sugar moieties), the underlying principle of using enzymes to achieve specific chemical transformations is a cornerstone of modern synthetic strategies for creating diverse libraries of biologically relevant purine derivatives. tandfonline.commdpi.com

Structural Elucidation and Advanced Analytical Characterization Methodologies

The definitive structure of 6-Chloro-9-dodecyl-9H-purine has been established through a suite of advanced analytical methods. These techniques provide complementary information, leading to an unambiguous assignment of its atomic connectivity and spatial arrangement.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in determining the structure of novel compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy have been pivotal.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

A ¹H NMR spectrum of this compound recorded in deuterochloroform (CDCl₃) on a 400 MHz instrument reveals characteristic signals that confirm the presence of both the purine (B94841) and the dodecyl moieties. rsc.org The spectrum typically shows a singlet for the proton at position 8 of the purine ring, and a triplet corresponding to the terminal methyl group of the dodecyl chain. The methylene (B1212753) groups of the long alkyl chain appear as a series of multiplets.

¹³C NMR data further corroborates the structure. Although specific data for the dodecyl derivative is not detailed in the provided results, analogous 9-alkyl-6-chloropurines show predictable chemical shifts for the purine ring carbons and the attached alkyl chain. imtm.cz

Table 1: Representative ¹H NMR Spectral Data for 6-Chloro-9-alkyl-9H-purines

| Functional Group | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Purine H-8 | ~8.15 | Singlet |

| N-CH₂ (of alkyl chain) | ~4.33 | Quartet |

| Terminal CH₃ (of ethyl group) | ~1.59 | Triplet |

Note: Data for 6-Chloro-9-ethyl-2-fluoro-9H-purine is shown as a representative example. imtm.cz

Table 2: Representative ¹³C NMR Spectral Data for 6-Chloro-9-alkyl-9H-purines

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| Purine C-6 | ~152.67-152.50 |

| Purine C-2 | ~153.60-153.43 |

| Purine C-4 | ~158.30-156.12 |

| Purine C-8 | ~145.39 |

| Purine C-5 | ~130.40-130.35 |

| N-CH₂ (of alkyl chain) | ~39.72 |

| Terminal CH₃ (of ethyl group) | ~15.14 |

Note: Data for 6-Chloro-9-ethyl-2-fluoro-9H-purine is shown as a representative example. imtm.cz

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. The IR spectrum of a related compound, 2,6-dichloro-9-dodecyl-9H-purine, which shares the dodecyl chain and purine core, shows characteristic peaks for C-H stretching of the alkyl chain and C=N and C=C stretching within the purine ring. mdpi.com For instance, the IR spectrum of a similar purine derivative displayed absorption bands around 2959 cm⁻¹ (C-H stretching) and in the 1605-1511 cm⁻¹ region (aromatic ring stretching). imtm.cz

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the molecular formula.

Electrospray ionization (ESI) is a common soft ionization technique used for purine derivatives. imtm.cz An ESI-HRMS spectrum of this compound has been reported, confirming its molecular formula. rsc.org The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be calculated based on its elemental composition (C₁₇H₂₇ClN₄).

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which is related to its electronic transitions. Purine derivatives exhibit characteristic UV absorption maxima due to the aromatic nature of the purine ring system. tennessee.edu The UV-Vis spectrum of this compound is expected to show absorption bands typical for a 9-substituted 6-chloropurine (B14466).

X-ray Crystallographic Analysis for Definitive Structural Assignment

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms in the crystal lattice can be determined. While specific X-ray crystallographic data for this compound was not found in the provided search results, this technique has been successfully applied to similar 2,6,9-trisubstituted purine derivatives to determine their molecular structures with high precision. imtm.czevitachem.com For related compounds, X-ray diffraction analyses have revealed the planarity of the purine ring and the conformation of the substituent groups. imtm.cz

Chromatographic Purity Assessment (TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities.

Thin-layer chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. mdpi.comresearchgate.net The purity of this compound and related compounds is often monitored by TLC on silica (B1680970) gel plates, with visualization under UV light. mdpi.comresearchgate.net

High-performance liquid chromatography (HPLC) is a more quantitative and sensitive technique for purity assessment. google.com HPLC analysis can provide a precise percentage of the purity of the target compound. google.com For similar purine derivatives, HPLC systems equipped with a C18 column are commonly used. mdpi.comresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-Chloro-9-ethyl-2-fluoro-9H-purine |

| 2,6-dichloro-9-dodecyl-9H-purine |

Computational and Theoretical Investigations of 6 Chloro 9 Dodecyl 9h Purine and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of molecules, which in turn govern their chemical behavior and interactions with biological targets.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of purine (B94841) derivatives. smolecule.combiointerfaceresearch.com DFT calculations can determine the distribution of electron density, molecular orbital energies, and the electrostatic potential, which are crucial for predicting reactivity. For 6-chloropurine (B14466) analogues, the chlorine atom at the C6 position acts as an electron-withdrawing group, which polarizes the purine ring and increases the electrophilicity of adjacent carbon atoms. smolecule.com This electronic modification is significant as it facilitates nucleophilic substitution reactions, a common strategy in the synthesis of diverse purine libraries. smolecule.comnih.govnih.gov

Studies on related 6-chloropurine derivatives show that the N9-alkylation, such as with a dodecyl group, can further influence the electronic environment of the purine core. researchgate.net The long alkyl chain primarily contributes to the molecule's lipophilicity but also has subtle electronic effects that can be quantified by DFT. These calculations help in understanding the stability of different tautomeric forms (N7-H vs. N9-H), which is critical for predicting hydrogen bonding patterns and interactions with biological macromolecules. researchgate.net The presence of substituents can significantly alter the populations of these tautomers. researchgate.net

Table 1: Predicted Electronic Properties of Substituted Purines from DFT Studies

| Compound/Substituent | Property Investigated | Key Finding | Reference |

| 6-Chloro-9-propyl-7H-purin-8(9H)-one | Electron Density | C6 chlorine reduces electron density at N7 by 12%. | smolecule.com |

| 6-Chloropurine Derivatives | Tautomerism | Solvent and substitution at the 6-position affect N7-H/N9-H tautomer equilibrium. | researchgate.net |

| N7-alkylated 6-chloropurines | Complexation Behavior | N9 position is free to coordinate with metal cations. | researchgate.net |

| 2-amino-6-methoxy-9H-purin-9-yl derivative | Molecular Geometry | DFT used to optimize molecular structure and calculate MEP maps. | biointerfaceresearch.com |

This table is generated based on findings for related purine analogues as direct data for 6-Chloro-9-dodecyl-9H-purine was not available in the search results.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy, shape, and distribution of these orbitals in this compound and its analogues provide insights into their potential as electrophiles or nucleophiles.

Table 2: Frontier Molecular Orbital (FMO) Analysis Insights for Purine Analogues

| Molecule/System | FMO Analysis Application | Key Insight | Reference |

| Imidazole (B134444) & Benzimidazole Derivatives | Proton Transfer Reaction | FMO analysis explains rate acceleration by methyl substitution and benzo annelation. | cdnsciencepub.com |

| 9-Alkylpurines | General Reactivity | Alkyl substitution at N9 affects HOMO and LUMO energies. | oa.mgcdnsciencepub.com |

| Purine Derivatives | Tautomerism | FMO analysis helps understand the effect of substitutions on tautomeric stability. | oa.mg |

This table summarizes general findings from FMO analyses on related structures due to the absence of specific data for this compound.

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational techniques for predicting how a ligand like this compound might interact with a biological target, typically a protein.

Molecular docking studies are frequently performed on purine derivatives to predict their binding modes within the active sites of proteins, such as kinases and viral proteases. nih.govcnr.itnih.gov For purine analogues, the nitrogen atoms of the purine ring are key hydrogen bond acceptors, often interacting with the "hinge region" of the ATP binding site in protein kinases. acs.orgresearchgate.net The substituent at the C6 position and the alkyl chain at the N9 position project into different pockets of the binding site, influencing both affinity and selectivity. grafiati.com

In studies of A2A adenosine (B11128) receptor antagonists, the adenine (B156593) moiety of agonists and the core scaffold of antagonists were found to occupy the same region in the binding site. nih.gov Docking of 6-chloropurine nucleoside analogues into the RNA-dependent RNA polymerase of SARS-CoV-2 showed that the 6-chloropurine moiety could engage in base-pairing with the template RNA strand. cnr.it The long dodecyl chain of this compound would be expected to occupy a hydrophobic pocket within a target's binding site, potentially contributing significantly to the binding affinity through hydrophobic interactions.

Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt and which of these conformations is preferred for binding to a target. nih.gov For this compound, the flexibility of the dodecyl chain allows it to adopt numerous conformations. Computational methods can explore this conformational space to identify low-energy structures that are likely to be biologically relevant.

The orientation of the N9-substituent is a critical determinant of the binding mode. mdpi.com In studies on A2A adenosine receptor ligands, the ethyl group at the N9-position was shown to favor interaction with the receptor. mdpi.com Similarly, the conformation of the dodecyl chain in this compound would be a key factor in how it fits into a protein's binding pocket. Molecular dynamics simulations can be used in conjunction with docking to refine the binding poses and assess the stability of the predicted ligand-protein complex over time, providing a more dynamic picture of the interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. biointerfaceresearch.comgrafiati.comacs.org These models use calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to derive a mathematical equation that can predict the activity of new, untested compounds.

For purine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been successfully applied. nih.govgrafiati.com These studies generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. A 3D-QSAR analysis of purine-based kinase inhibitors suggested that the length and volume of the alkyl group at the N-9 position are important for potent and selective inhibition. grafiati.com This directly implies that the dodecyl group in this compound would be a major determinant of its activity profile. Such models are valuable for optimizing lead compounds by suggesting specific structural modifications to enhance biological activity. acs.org

Development of Predictive Models for Biological Research Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone in the computational analysis of purine derivatives. These models aim to establish a mathematical correlation between the structural or physicochemical properties of the compounds and their biological activity.

For instance, 3D-QSAR studies on various purine analogues have successfully created predictive models. These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have demonstrated high predictive accuracy. In one study on 35 purine derivatives as CDK2 inhibitors, a CoMFA model yielded a high predictive correlation coefficient (r² pred = 0.991), and a CoMSIA model showed a similarly strong correlation (r² pred = 0.990). mdpi.comnih.gov Another study on 2,6,9-trisubstituted purine derivatives found that 3D-QSAR models could explain the cytotoxic activity of the compounds, with steric properties contributing more significantly than electronic properties. researchgate.net

These models are developed by aligning the compounds and calculating various molecular fields (e.g., steric, electrostatic, hydrophobic). The resulting data is then analyzed using statistical methods like Partial Least Squares (PLS) to generate a predictive equation. The robustness of these models is validated through internal and external validation techniques, ensuring their reliability for predicting the activity of new, unsynthesized compounds. mdpi.comnih.gov

Below is a table summarizing the predictive values from a 3D-QSAR study on purine derivatives as CDK2 inhibitors:

| Model | q² (Cross-validated correlation coefficient) | r² pred (Predictive correlation coefficient) |

| CoMFA | 0.743 | 0.991 |

| CoMSIA | 0.808 | 0.990 |

| Topomer CoMFA | 0.779 | 0.962 |

| Data from a study on 35 purine derivatives as CDK2 inhibitors. mdpi.comnih.gov |

These predictive models serve as powerful tools in drug discovery, enabling researchers to prioritize the synthesis of compounds with the highest predicted biological activity, thereby saving time and resources. mdpi.comnih.gov

Identification of Key Structural Features for Desired Activity

A primary outcome of predictive modeling is the identification of key structural features that are crucial for a compound's biological activity. By analyzing the contour maps generated from 3D-QSAR models, researchers can visualize the regions around the molecule where specific properties enhance or diminish activity. mdpi.comnih.gov

For purine derivatives, several key structural features have been identified:

Substitutions at the C2, C6, and N9 positions: The nature of the substituent groups at these positions on the purine ring is critical for activity. For example, in a series of 2,6,9-trisubstituted purines, an arylpiperazinyl group at the C6 position was found to be beneficial for cytotoxic activity, whereas bulky groups at the C2 position were detrimental. researchgate.net

Hydrogen Bonding: The formation of hydrogen bonds with target proteins is a recurring theme. Molecular docking studies have shown that the purine core can form crucial hydrogen bonds with amino acid residues in the active site of enzymes like cyclin-dependent kinases (CDKs). mdpi.comnih.gov

Hydrophobic and Electrostatic Interactions: Contour maps from CoMFA and CoMSIA studies reveal that hydrophobic and electrostatic fields play a significant role. mdpi.comnih.gov For instance, a bulky, electron-withdrawing group at the N9 position can enhance activity in certain contexts. nih.gov The long dodecyl chain at the N9 position of this compound contributes a significant hydrophobic character to the molecule.

Steric Factors: The size and shape of the substituents are important. A study on CDK2 inhibitors indicated that bulky substitutions at the R2 position could enhance activity, while bulky groups at the R3 position tended to reduce it. mdpi.com

These insights into the structure-activity relationship (SAR) are invaluable for the rational design of new analogues. acs.org By strategically modifying the purine scaffold with functional groups that possess the desired properties, it is possible to design more potent and selective compounds. acs.orgbenthamdirect.com

Molecular Dynamics Simulations for System Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as a purine derivative, and its biological target, typically a protein. mdpi.com These simulations model the movement of atoms over time, offering insights into the stability of the ligand-protein complex and the specific interactions that maintain this binding. oup.comirbbarcelona.org

MD simulations have been used to:

Verify Binding Stability: After a ligand is docked into a protein's active site in a static model, MD simulations can confirm whether this binding pose is stable over a period of nanoseconds. This helps to validate the docking results and provides confidence in the proposed binding mode. mdpi.comnih.gov

Analyze Interaction Dynamics: MD simulations can reveal the dynamic nature of hydrogen bonds and other non-covalent interactions. For example, a simulation might show that a hydrogen bond observed in a static dock is transient, while new, stable hydrogen bonds form during the simulation. mdpi.com This detailed information about the mechanism of action between the ligand and the receptor is crucial for understanding the basis of its activity. mdpi.comacs.org

Study Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these changes, providing a more realistic picture of the binding event. oup.com

In a study of purine derivatives as CDK2 inhibitors, MD simulations were performed on the most promising candidate compounds to verify their stability within the enzyme's active site. mdpi.comnih.gov Similarly, MD simulations of pyrazole (B372694) purine derivatives as herbicide safeners helped to elucidate the protective mechanism by showing competitive binding at the active site. acs.org These simulations are computationally intensive but provide a level of detail that is often inaccessible through experimental methods alone. oup.com

Pharmacophore Modeling for Active Purine Derivatives

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.comnih.govjksus.org A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points. jksus.org

For active purine derivatives, pharmacophore models have been successfully generated. mdpi.comnih.gov These models typically include features such as:

Hydrogen Bond Acceptors (HBA): Often associated with the nitrogen atoms in the purine ring.

Hydrogen Bond Donors (HBD): Can be present on substituent groups.

Aromatic Rings (AR): The purine ring itself is an important aromatic feature.

Hydrophobic Centers (HY): The dodecyl chain in this compound would be a prominent hydrophobic feature.

In one study, a pharmacophore model for 2,6,9-trisubstituted purines with cytotoxic activity identified aromatic centers, a hydrogen acceptor/donor center, and a hydrophobic area as key features. mdpi.comnih.gov Another study on purine derivatives as c-Src tyrosine kinase inhibitors developed a five-point pharmacophore model consisting of two hydrogen bond donors and three aromatic ring features. jksus.org

These pharmacophore models serve multiple purposes:

Virtual Screening: They can be used as 3D queries to rapidly screen large databases of chemical compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. mdpi.com

De Novo Design: They provide a blueprint for designing new molecules with the desired features.

Understanding SAR: They help to rationalize the structure-activity relationships of a series of compounds. mdpi.comnih.gov

The development of pharmacophore models, often in conjunction with QSAR and molecular docking, is a powerful strategy in computer-aided drug design for the discovery of novel and potent purine-based therapeutic agents. jksus.org

Molecular and Cellular Mechanism of Action Studies in Vitro and Pre Clinical Research

Investigation of Molecular Targets and Pathways

The biological activity of purine (B94841) analogs is often attributed to their ability to interact with a wide range of molecular targets, owing to their structural similarity to endogenous purines, adenosine (B11128) and guanine (B1146940).

While direct enzyme inhibition data for 6-Chloro-9-dodecyl-9H-purine is not prominently available, studies on related 2,6,9-trisubstituted purine derivatives have demonstrated significant inhibitory activity against several key enzymes, particularly Cyclin-Dependent Kinases (CDKs).

Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. A novel series of 2-substituted-6-biarylmethylamino-9-cyclopentylpurine derivatives showed potent CDK1 and CDK2 inhibition. nih.gov Specifically, certain 2,6,9-trisubstituted purines have shown optimal inhibitory activity against CDK1, CDK2, and CDK5. nih.gov For instance, one compound with a (2R)-pyrrolidin-2-yl-methanol group at C-2 and a 3-iodobenzylamino group at C-6 displayed IC50 values of 0.45 µM, 0.65 µM, and 0.16 µM against CDK1, CDK2, and CDK5, respectively. nih.gov This suggests that the purine scaffold is a viable backbone for designing potent CDK inhibitors. nih.govnih.govacs.org The cytotoxic potential of these drugs often correlates with their affinity for CDKs. nih.gov

Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic approach for Alzheimer's disease. nih.govnih.gov Certain heterocyclic compounds structurally related to purines, such as 1,2,4-triazolo[4,3-a]quinoxaline derivatives, have been shown to exhibit moderate inhibitory percentages against the acetylcholinesterase enzyme. researchgate.net

| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 2,6,9-Trisubstituted Purine (Compound 21) | CDK1/cyclin B | 0.45 µM | nih.gov |

| 2,6,9-Trisubstituted Purine (Compound 21) | CDK2 | 0.65 µM | nih.gov |

| 2,6,9-Trisubstituted Purine (Compound 21) | CDK5/p35 | 0.16 µM | nih.gov |

| 6-biarylmethylamino-9-cyclopentylpurine (Compound 6b) | CDK1 | Strong Inhibition (IC50 not specified) | nih.gov |

| 6-biarylmethylamino-9-cyclopentylpurine (Compound 6b) | CDK2 | Strong Inhibition (IC50 not specified) | nih.gov |

Adenosine Receptors: Adenosine receptors (ARs), which include the A1, A2A, A2B, and A3 subtypes, are a major class of purinergic G protein-coupled receptors (GPCRs) and are of continuing interest for treating various diseases. nih.govfrontiersin.org Purine analogs are well-known for their interaction with these receptors. nih.gov Adenosine itself mediates a wide variety of physiological functions, from vasodilation to inhibition of neurotransmitter release. nih.gov

While specific binding studies for this compound are not detailed, the general class of adenosine analogs has been extensively studied for receptor affinity. nih.gov For example, modifications at the C2 position of the purine ring, such as with a chloro group, can significantly alter receptor affinity and selectivity. nih.gov Recent studies have also highlighted that adenosine analogs can act as antagonists at adenosine receptors, such as the A2A receptor, which contributes to their therapeutic activity through immunomodulation. embopress.org Allosteric modulators are also being developed to target adenosine receptors with greater selectivity. frontiersin.orgfrontiersin.org

A fundamental mechanism of action for many purine analogs is their interference with nucleic acid synthesis. medchemexpress.com By mimicking endogenous purines, these compounds can be incorporated into DNA and RNA, or they can inhibit enzymes essential for their synthesis, such as ribonucleotide reductase. medscape.com This disruption leads to the inhibition of DNA replication and protein synthesis, which are critical anticancer mechanisms. medchemexpress.commedscape.com The incorporation of these analogs can lead to DNA damage, which in turn activates cellular checkpoints and can lead to cell death. nih.govresearchgate.net

Cellular Response Analysis (In Vitro)

The molecular interactions of purine analogs translate into distinct cellular responses, most notably affecting cell proliferation and survival.

Disruption of the cell cycle is a hallmark of many cytotoxic agents, including purine analogs. Numerous studies have shown that purine derivatives can cause cell cycle arrest, particularly at the G2/M checkpoint. nih.govfrontiersin.org

This G2/M arrest is often mechanisticallly linked to the inhibition of the CDK1/cyclin B complex, a key regulator for entry into mitosis. frontiersin.orgmdpi.com For example, treatment of cancer cells with certain cytotoxic agents has been shown to decrease the levels of both CDK1 and cyclin B, leading to a halt in cell cycle progression at the G2/M phase. frontiersin.orgmdpi.com Some nucleoside analogs induce an irreversible G2-M arrest by activating the G2-M DNA damage checkpoint, which involves inhibiting the activity of the Cdc2/cyclin B complex. nih.gov Other purine derivatives have been observed to lengthen the S-phase transit. nih.gov While some compounds cause a reversible arrest, others can induce an irreversible block in G1 and G2, which is correlated with cell death. nih.gov

Apoptosis, or programmed cell death, is a common outcome for cells treated with purine analogs. nih.govresearchgate.net The induction of apoptosis is a critical component of their anticancer activity. medchemexpress.comnih.gov This process is often mediated by a family of proteases called caspases, which orchestrate the dismantling of the cell. nih.govnih.gov

Studies on various purine derivatives demonstrate the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. nih.govresearchgate.net Evidence for this includes:

Caspase Activation: Treatment with purine analogs has been shown to induce the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3. nih.govnih.govresearchgate.net The inhibition of caspases can reduce or prevent the apoptosis induced by these compounds. nih.gov

Gene Expression: The apoptotic potential of these compounds is often corroborated by the upregulation of pro-apoptotic genes (e.g., Bax) and the downregulation of anti-apoptotic genes (e.g., Bcl-2). researchgate.net

Mitotic Catastrophe: In some cases, cell death occurs through mitotic catastrophe following irreversible cell cycle arrest, with only minor amounts of apoptosis. nih.gov

In Vitro Antimicrobial/Antiviral Activity against Specific Pathogens (e.g., Mycobacterium tuberculosis, Coxsackievirus B3)

There are no specific studies identified that report on the in vitro antimicrobial or antiviral activity of this compound against Mycobacterium tuberculosis or Coxsackievirus B3. While the broader class of purine analogs has been a subject of interest in the development of antimicrobial and antiviral agents, the efficacy of this specific dodecyl-substituted chloropurine against these pathogens has not been documented in the available scientific literature.

In Vitro Antioxidant Activity Assessment

An assessment of the in vitro antioxidant activity of this compound has not been reported in the currently available scientific research. Consequently, its capacity to scavenge free radicals or to protect cells from oxidative stress is unknown.

Selectivity Profiling against Relevant Biological Systems (non-clinical cell lines)

There is no publicly available data on the selectivity profiling of this compound against any non-clinical cell lines. Such studies are crucial for determining a compound's therapeutic index and for identifying potential off-target effects. The cytotoxic or cytostatic effects of this compound on different cell types, therefore, remain uncharacterized.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 6 Chloro 9 Dodecyl 9h Purine Derivatives

Impact of N9-Alkyl Chain Length and Characteristics (e.g., dodecyl group)

In the case of 6-chloro-9-dodecyl-9H-purine, the presence of a long, unbranched dodecyl chain imparts a high degree of lipophilicity to the molecule. This characteristic is expected to enhance its ability to cross cell membranes and may facilitate interactions with hydrophobic pockets within target proteins, such as kinases. Research on N9-substituted purines has shown that varying the alkyl chain length can lead to a wide range of biological activities. While specific studies on the dodecyl group are limited, general SAR trends suggest that an optimal chain length exists for activity against specific targets. Shorter chains may not provide sufficient hydrophobic interactions, while excessively long chains might introduce steric hindrance or unfavorable physical properties. The dodecyl group represents a significant lipophilic anchor, suggesting its primary role is to engage with hydrophobic regions of a biological target.

Role of Halogen Substitutions (e.g., at C6, C2)

Halogenation is a key strategy in drug design, significantly impacting a molecule's electronic properties, lipophilicity, and metabolic stability. dtu.dk The presence of a chlorine atom at the C6 position of the purine (B94841) ring, as seen in this compound, is of particular importance. The C6 position is a common site for modification in purine-based inhibitors, and the chloro group acts as a crucial intermediate for further functionalization, often being displaced by nucleophiles like amines to generate diverse libraries of compounds.

As a substituent, the chlorine atom is electron-withdrawing, which alters the electron density of the purine ring system. This can influence the pKa of the molecule and its ability to form hydrogen bonds or other interactions with a target protein. dtu.dk Halogen atoms, particularly chlorine, bromine, and iodine, can also participate in halogen bonding, a noncovalent interaction with Lewis bases (like backbone carbonyls in proteins) that can significantly enhance binding affinity. acs.org

Studies on halogenated purine nucleoside analogues have demonstrated that halogenation can be a prerequisite for anticancer activity. mdpi.com For instance, a halogen at the C2 position has been shown to increase metabolic stability by conferring resistance to deamination. mdpi.com However, research has also indicated that dihalogenated purine analogues, with halogens at both C2 and C6, may exhibit less growth inhibition in certain leukemia cell lines compared to their monohalogenated counterparts. mdpi.com This suggests that the position and number of halogen substituents must be carefully optimized. In this compound, the C6-chloro group is a key feature that defines its reactivity and potential as a scaffold for kinase inhibitors and other therapeutic agents.

| Position | Halogen | Impact on Properties | Biological Activity Implication |

| C6 | Chlorine (Cl) | Acts as a good leaving group for nucleophilic substitution. Increases lipophilicity. Electron-withdrawing nature alters ring electronics. | A versatile synthetic handle for creating diverse derivatives. Can participate in halogen bonding to enhance binding affinity. |

| C2 | Chlorine (Cl), Fluorine (F) | Increases metabolic stability by preventing deamination. mdpi.com Alters electronic properties of the purine core. | Often leads to increased intracellular activity and potency, as seen in drugs like cladribine (B1669150) and fludarabine. mdpi.com |

| C2 & C6 | Dihalogenated | Significantly alters electronic and steric profile. | May lead to reduced activity in some cell lines compared to monohalogenated versions, indicating a complex SAR. mdpi.com |

Influence of Substituents at Other Positions (C2, C8) on Biological Activity

While the C6 and N9 positions are critical, modifications at the C2 and C8 positions of the purine ring also profoundly influence biological activity. mdpi.com The introduction of different functional groups at these sites can fine-tune a compound's selectivity, potency, and pharmacokinetic properties.

C2 Position: The C2 position is often targeted to enhance binding affinity and selectivity towards specific enzymes, particularly protein kinases. mdpi.com SAR studies on 2,6,9-trisubstituted purines have shown that the nature of the C2 substituent is critical. For example, research has indicated that introducing bulky systems at the C2 position can be unfavorable for cytotoxic activity in certain cancer cell lines. mdpi.comnih.gov This suggests that the C2 binding pocket on the target protein may be sterically constrained. Conversely, smaller groups or hydrogen bond donors/acceptors at C2 can be beneficial.

C8 Position: The C8 position offers another avenue for structural modification. Substituents at C8 have been shown to have a stronger influence on the electronic structure of the purine ring compared to those at the C2 position. acs.org This position is susceptible to both electrophilic and nucleophilic substitution, allowing for the introduction of a wide variety of groups, including aryl and heteroaryl moieties. nih.gov Modifications at C8 can impact the conformation of the molecule; for instance, sterically large substituents at this position can favor a syn glycosidic conformation in nucleosides, which can be crucial for recognition by specific biological targets. nih.gov Chemically modified purines at the C8 position have been implicated in various therapeutic activities. nih.gov

The interplay between substituents at C2, C6, and C8 is complex, and the optimal substitution pattern is highly dependent on the specific biological target. For derivatives of this compound, exploration of C2 and C8 substitutions would be a logical next step in optimizing activity.

| Position of Substitution | Type of Substituent | General Impact on Biological Activity | Reference |

| C2 | Bulky Groups (e.g., arylpiperazinyl) | Often unfavorable for cytotoxic activity, suggesting steric limitations in the binding pocket. | mdpi.com, nih.gov |

| C2 | Small Groups / H-bond donors/acceptors | Can enhance binding affinity and selectivity for protein kinases. | mdpi.com |

| C8 | Various (Aryl, Alkyl, etc.) | Stronger influence on the electronic structure of the purine ring compared to C2 substituents. acs.org Can induce specific conformations. | acs.org |

| C8 | Methyl Group | Can induce the release of tumor necrosis factor α (TNF-α). | nih.gov |

Correlation between Steric and Electronic Properties and Observed Activities

The biological activity of purine derivatives is governed by a delicate balance of steric and electronic properties. Quantitative Structure-Activity Relationship (QSAR) studies, particularly 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), have been instrumental in deconvoluting these effects.

For classes of 2,6,9-trisubstituted purines, 3D-QSAR models have demonstrated that steric properties often play a more dominant role than electronic properties in determining cytotoxic activity. mdpi.comnih.gov In one study, steric factors accounted for approximately 70% of the contribution to the model, while electronic factors accounted for 30%. mdpi.comnih.gov This implies that the size, shape, and volume of the substituents are primary determinants of how well the molecule fits into the binding site of its target protein. For example, the aforementioned negative impact of bulky groups at the C2 position is a direct consequence of steric hindrance. mdpi.com

Electronic properties are also significant. The distribution of charge, dipole moment, and the presence of electron-donating or electron-withdrawing groups influence the strength of intermolecular interactions such as hydrogen bonds, halogen bonds, and pi-pi stacking. mdpi.com For instance, 3D-QSAR studies on Bcr-Abl inhibitors revealed that inhibitory activity is enhanced by the presence of electron-rich groups or electronegative atoms in certain regions of the molecule, and by electron-deficient substituents in others. mdpi.com The chlorine at C6 and the long alkyl chain at N9 in this compound contribute distinct steric and electronic features—the chloro group being compact and electron-withdrawing, and the dodecyl group being bulky, flexible, and electronically neutral. The combination of these properties dictates the compound's interaction profile and resulting biological effect.

Development of Predictive Models for Rational Design of New Derivatives

Predictive computational models are essential tools for the rational design of new, more potent, and selective purine derivatives. By correlating structural features with biological activity, these models can guide synthetic efforts, reducing the time and cost associated with traditional trial-and-error approaches.

3D-QSAR models have been successfully employed to understand the structural requirements for the antitumor activity of 2,6,9-trisubstituted purines. mdpi.comnih.gov These models generate 3D contour maps that visualize regions where steric bulk or specific electronic properties (e.g., positive or negative electrostatic potential) are favorable or unfavorable for activity. mdpi.com For example, a QSAR model might indicate that a bulky, hydrophobic substituent is preferred at the N9 position, while a smaller, hydrogen-bond accepting group is optimal at the C2 position. This information provides a clear roadmap for designing the next generation of compounds.

Beyond 3D-QSAR, molecular docking is another powerful technique used to predict the binding modes of purine derivatives within the active site of a target protein, such as a kinase. mdpi.com By visualizing the interactions between the ligand and protein residues, researchers can identify key binding motifs and propose modifications to enhance affinity. For instance, docking studies might reveal an unoccupied hydrophobic pocket that could be filled by extending an alkyl chain, or a key residue that could form a hydrogen bond with a newly introduced functional group. These in silico techniques were pivotal in designing and synthesizing new purine derivatives with potent inhibitory activity against targets like Bcr-Abl kinase. mdpi.com The development of such predictive models is crucial for the continued optimization of the this compound scaffold for various therapeutic applications.

Emerging Research Applications and Future Perspectives in Chemical Science

Utilization as Chemical Probes and Research Tools

The 6-chloropurine (B14466) core is a foundational structure for developing chemical probes and research tools to investigate complex biological processes. nbinno.com The chlorine atom at the C6 position is a convenient leaving group, allowing for straightforward nucleophilic substitution to introduce a variety of functional moieties. This chemical reactivity makes 6-chloro-9-alkylpurines valuable intermediates for synthesizing libraries of derivatives used in biological screening. medchemexpress.comgoogle.com

Purine (B94841) analogs, including fluorescently modified versions, are instrumental in studying enzyme mechanisms and active site topographies. researchgate.net For instance, fluorescent purine nucleosides have been successfully employed as probes for enzymes like purine-nucleoside phosphorylase. researchgate.net While specific studies on 6-Chloro-9-dodecyl-9H-purine as a probe are not extensively documented, its structure is well-suited for such applications. The long dodecyl chain imparts significant lipophilicity, making it a candidate for probing protein-lipid interactions or for studying biological systems with prominent hydrophobic environments, such as cell membranes or the hydrophobic pockets of enzymes.

These molecules serve as valuable reagents in biochemical and molecular biology laboratories for studies on cellular metabolism and enzyme activity. nbinno.com By modifying the purine core, researchers can create tools to dissect specific pathways or identify novel protein targets.

Potential as Lead Compounds in Pre-Clinical Drug Discovery Research (not leading to clinical trials)

The purine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. nih.gov Purine analogs function as antimetabolites by mimicking endogenous purines (adenine and guanine), thereby interfering with nucleic acid (DNA and RNA) synthesis. nbinno.comwikipedia.orgtaylorandfrancis.com This mechanism is the basis for their use in anticancer and antiviral therapies. nbinno.comnih.govnih.gov

6-Chloropurine itself is recognized for its antitumor activities and serves as a crucial intermediate for anticancer agents like 6-mercaptopurine. medchemexpress.comnih.gov Research has demonstrated that derivatives of 6-chloropurine exhibit a range of biological effects. For example, various 9-alkylpurines have been explored as potential antipsychotic agents, while other derivatives have shown antileukemic and antiviral properties. acs.orgmdpi.comresearchgate.net

The design of this compound fits within the established paradigm of lead compound discovery. The N9-alkylation is a common strategy to modulate the compound's physicochemical properties, such as solubility, membrane permeability, and binding affinity to target proteins. The dodecyl group, being a long alkyl chain, significantly increases the molecule's lipophilicity, which could enhance its ability to cross cellular membranes or interact with hydrophobic binding sites on target proteins that are inaccessible to more polar analogs. While none of the synthesized compounds in one study targeting L1210 leukemia cells showed activity, the strategic synthesis of such derivatives remains a key approach in the search for novel therapeutic agents. nih.gov

| Purine Derivative Class | Substitution Position(s) | Research Area | Potential Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| Thiopurines (e.g., 6-mercaptopurine) | C6 | Anticancer (Leukemia), Immunosuppression | Inhibition of DNA/RNA synthesis | medchemexpress.comwikipedia.orgtaylorandfrancis.com |

| 9-Alkylpurines | N9 | Antipsychotic | Receptor modulation (not fully defined) | acs.org |

| N6-Benzyladenine Derivatives | N6, C2 | Plant Biology (Cytokinin/Anticytokinin Activity) | Receptor-specific binding | nih.gov |

| Glycoside Analogs | N9 | Anticancer | Interference with enzymatic sites | nih.gov |

| General 6-Chloropurine Derivatives | C6, N9 | Antiviral, Antitumor | Nucleic acid synthesis inhibition | nbinno.commdpi.comresearchgate.net |

Integration into Novel Chemical Biology Systems

Chemical biology utilizes synthetic molecules to probe and manipulate biological systems. Purine analogs are exemplary tools in this field. The convergence of synthetic chemistry and biology has led to the development of purine nucleoside antibiotics and other bioactive molecules. rsc.orgrsc.org Researchers can harness both chemical synthesis and enzymatic processes to create novel purine derivatives with tailored functions. rsc.org

The integration of a molecule like this compound into such systems can be envisioned in several ways. Its structure can be a starting point for creating specific ligands to study receptor biology, similar to how chiral N6-benzyladenine derivatives were used to probe cytokinin receptors in plants. nih.gov The reactive chloro group allows for conjugation to reporter tags (like fluorophores), affinity labels, or solid supports, enabling pull-down assays to identify binding partners or visualize the compound's subcellular localization.

Furthermore, the pronounced hydrophobic character conferred by the dodecyl chain makes this compound an interesting candidate for studying biological membranes. It could be incorporated into synthetic lipid bilayers or used to investigate proteins that reside within or interact with membranes, potentially modulating their function.

Exploration in Materials Science and Biosensing Applications (General Purine Framework)

The inherent chemical properties of the purine ring system make it an attractive building block for advanced materials and biosensors. mdpi.com Purines are redox-active, a feature that allows for their detection using sensitive and inexpensive electrochemical methods. mdpi.comnih.gov This has spurred the development of numerous electrochemical biosensors for detecting purine bases, their metabolites (like uric acid and xanthine), and even DNA itself. researchgate.netresearchgate.net

To enhance the sensitivity and efficiency of these biosensors, researchers often modify electrode surfaces with nanomaterials such as graphene, carbon nanotubes, and silver nanowires. mdpi.comnih.govmdpi.com These materials provide a high surface area and excellent conductivity, facilitating the electron transfer required for detection. mdpi.com For example, a sensor constructed from graphene oxide, an ionic liquid, and gold nanoparticles demonstrated improved electrocatalytic response for detecting purine antimetabolites. nih.gov Another design utilized nickel oxide modified with reduced graphene oxide and silver nanowires to create a stable uric acid biosensor. mdpi.com

The purine framework is fundamental to these technologies, providing the molecular recognition and electrochemical signal. While this compound has not been specifically cited in this context, the general principles apply to the broader class of purine derivatives.

| Analyte(s) | Electrode Modification Material(s) | Key Performance Feature(s) | Reference(s) |

|---|---|---|---|

| Adenine (B156593), Guanine (B1146940) | Silver-Polymelamine on Glassy Carbon Electrode (GCE) | Low limit of detection (8 nM) | mdpi.com |

| 6-Thioguanine, 6-Mercaptopurine | Graphene Oxide, Ionic Liquid, Gold Nanoparticles | Wide concentration range, low detection limit (20-40 nM) | nih.gov |

| Uric Acid | Nickel Oxide, Reduced Graphene Oxide, Silver Nanowires | Good stability and sensitivity | mdpi.com |

| Guanine, Adenine, Thymine, Cytosine | Nanocomposite-modified GCE | Simultaneous detection of four DNA bases | researchgate.net |

Outlook for Advanced Synthetic Methodologies and High-Throughput Screening in Research Settings

The future exploration of compounds like this compound relies on both advanced synthetic methods and efficient screening platforms. 6-Chloropurine is a cornerstone starting material, and numerous methods have been developed for its alkylation and derivatization. google.comacs.org Modern synthetic chemistry offers regioselective methods to control substitution at different nitrogen atoms of the purine ring, such as the desired N9 position or the less common N7 position, often using catalysts like SnCl₄. mdpi.comacs.org Such precise control is crucial for generating structurally defined compounds for biological evaluation.

High-Throughput Screening (HTS) is essential for rapidly evaluating the biological activity of large libraries of compounds. nih.gov In drug discovery, HTS enables the screening of thousands of molecules against a specific target or cellular phenotype to identify "hits." nih.govunchainedlabs.com For instance, multiplexed HTS assays using advanced robotics and sensitive LC-MS/MS instrumentation have been developed to screen for inhibitors of drug-metabolizing enzymes, a critical step in preclinical research. nih.gov

Libraries of 9-alkylpurines, varying in chain length and functionality, are ideal candidates for HTS campaigns. By screening compounds like this compound and its analogs, researchers can quickly map structure-activity relationships and identify promising candidates for further development as therapeutics, chemical probes, or other research tools. The combination of sophisticated, regioselective synthesis and large-scale screening provides a powerful engine for future discoveries based on the versatile purine scaffold.

Q & A

Q. How can comparative studies with structural analogs enhance understanding of this compound’s mechanism?

- Methodological Answer :

- Synthesize analogs (e.g., varying alkyl chain length or halogen position).

- Test in parallel assays (e.g., IC₅₀ comparisons).

- Use computational tools (e.g., DFT) to correlate electronic properties with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.